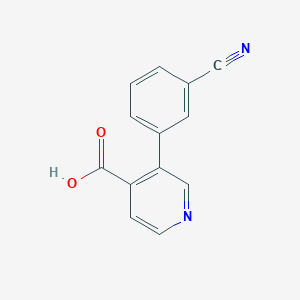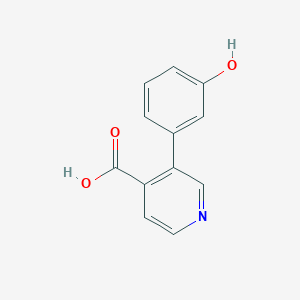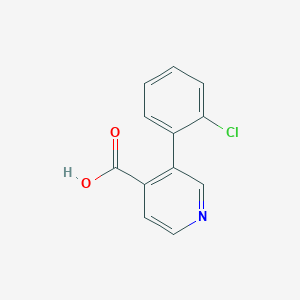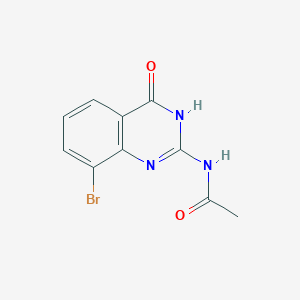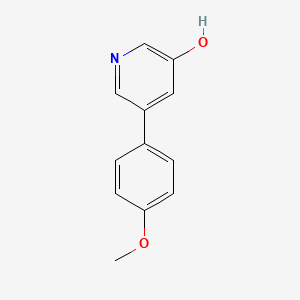
5-(4-甲氧基苯基)吡啶-3-醇
描述
5-(4-Methoxyphenyl)pyridin-3-ol is a chemical compound with the empirical formula C6H7NO2 . It is a substituted pyridine with diverse functional groups and is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pyridin-3-ol is characterized by a pyridine ring, which is a simple six-membered heterocyclic scaffold. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol are based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)pyridin-3-ol can be influenced by the introduction of various functional groups into the pyridine scaffold .科学研究应用
杀虫活性
5-(4-甲氧基苯基)吡啶-3-醇及其衍生物已在杀虫应用中显示出潜力。例如,一项研究发现一些吡啶衍生物表现出很强的蚜虫杀灭活性,表明它们具有作为有效杀虫剂的潜力 (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014)。
缓蚀
该化合物还在缓蚀领域展示了应用。一项研究探索了噻唑基吡啶衍生物对低碳钢的缓蚀性能,显示出在保护钢表面免受腐蚀方面具有显著的效率 (Chaitra, Mohana, & Tandon, 2016)。
结构和构象分析
5-(4-甲氧基苯基)吡啶-3-醇衍生物的结构和构象分析一直是一个感兴趣的领域,提供了对分子相互作用和多态性的见解。这包括对相关化合物选择性谱和构象多态性的研究 (Nassimbeni, Ramon, & Taljaard, 2009)。
抗菌活性
这些化合物也已被评估其抗菌特性。已经对相关吡啶衍生物的合成和表征进行了研究,突出了它们在抗菌应用中的潜力 (Dangar, Borkhataria, & Shah, 2014)。
荧光探针和传感器
5-(4-甲氧基苯基)吡啶-3-醇在荧光探针和传感器开发中的应用已得到探索。其中一项研究开发了一种基于吡啶-吡啶酮骨架的小分子量荧光探针,用于检测 Zn2+,展示了该化合物在生化传感中的效用 (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011)。
安全和危害
未来方向
作用机制
Target of Action
5-(4-Methoxyphenyl)pyridin-3-ol, also known as Gaboxadol or THIP, primarily targets the GABA system . It interacts with the GABA receptors, particularly the α4β3δ GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Gaboxadol acts on the GABA system in a unique way, different from benzodiazepines and other sedatives . It is a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2, and a partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes .
Biochemical Pathways
Gaboxadol’s action affects the GABAergic neurotransmission pathway . By acting as an agonist at specific GABA A receptors, it enhances the inhibitory effects of GABA in the central nervous system. This can lead to increased deep sleep, as reported by Lundbeck and Merck .
Result of Action
The primary result of Gaboxadol’s action is an increase in deep sleep . This is due to its unique interaction with the GABA system, enhancing inhibitory neurotransmission and promoting sleep. Development of gaboxadol was stopped due to concerns regarding safety and efficacy .
生化分析
Biochemical Properties
5-(4-Methoxyphenyl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metabotropic glutamate receptor subtype 7 (mGluR7), acting as a negative allosteric modulator . This interaction can influence the receptor’s activity, leading to changes in neurotransmitter release and synaptic transmission. Additionally, 5-(4-Methoxyphenyl)pyridin-3-ol may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of 5-(4-Methoxyphenyl)pyridin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mGluR7 . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to affect the activity of rostral ventromedial medulla (RVM) cells, which play a role in pain modulation . These effects highlight the potential of 5-(4-Methoxyphenyl)pyridin-3-ol in therapeutic applications.
Molecular Mechanism
At the molecular level, 5-(4-Methoxyphenyl)pyridin-3-ol exerts its effects through specific binding interactions with biomolecules. As a negative allosteric modulator of mGluR7, it binds to the receptor and induces conformational changes that inhibit its activity . This inhibition can lead to decreased neurotransmitter release and altered synaptic transmission. Additionally, 5-(4-Methoxyphenyl)pyridin-3-ol may influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-Methoxyphenyl)pyridin-3-ol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a half-life of about 1 hour in circulation . Over time, it may undergo degradation, leading to changes in its activity and interactions with biomolecules. Long-term studies in vitro and in vivo have revealed that 5-(4-Methoxyphenyl)pyridin-3-ol can modulate cognitive functions and social interactions without causing significant adverse effects on the central nervous system .
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)pyridin-3-ol vary with different dosages in animal models. At lower doses, it has been shown to modulate pain responses and cognitive functions without causing significant side effects . At higher doses, it may lead to adverse effects, such as impaired cognitive performance and reduced social interactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects.
Metabolic Pathways
5-(4-Methoxyphenyl)pyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One study revealed that the compound undergoes methylation during metabolism, forming a methylated derivative through the action of N-methyltransferase . This metabolic transformation can affect the compound’s activity and interactions with other biomolecules, potentially altering its therapeutic potential.
Transport and Distribution
The transport and distribution of 5-(4-Methoxyphenyl)pyridin-3-ol within cells and tissues are essential for understanding its biological effects. This compound is distributed into the brain after systemic administration, indicating its ability to cross the blood-brain barrier . It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions can influence the compound’s activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)pyridin-3-ol is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 5-(4-Methoxyphenyl)pyridin-3-ol can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-(4-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIJQZBPSMOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682619 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258609-27-6 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




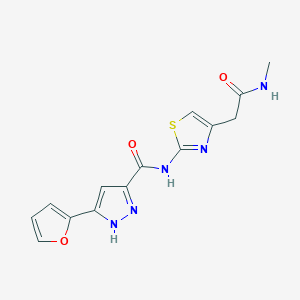
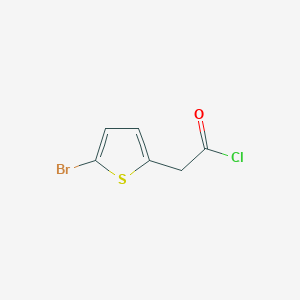
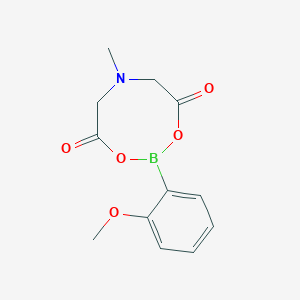
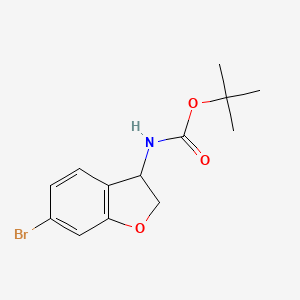

![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)

![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)
